(+)-Lyoniresinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R,8S)-8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O8/c1-27-15-7-12(8-16(28-2)20(15)25)18-14(10-24)13(9-23)5-11-6-17(29-3)21(26)22(30-4)19(11)18/h6-8,13-14,18,23-26H,5,9-10H2,1-4H3/t13-,14-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVZKBOFCHOPLM-SUNYJGFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Botanical Sources of + Lyoniresinol
Distribution in Plant Families and Species
Occurrences in Zanthoxylum ailanthoides Species
The stem bark of Zanthoxylum ailanthoides, a plant used in traditional Chinese medicine, has been identified as a source of (+)-Lyoniresinol derivatives. thegoodscentscompany.comnih.gov Specifically, two isomers, this compound-3α-O-β-d-glucopyranoside and (-)-lyoniresinol-3α-O-β-D-glucopyranoside, were isolated from the n-butanol fraction of a 75% aqueous ethanol (B145695) extract of the stem bark. thegoodscentscompany.comnih.gov These compounds were separated using methods including pH-zone refining counter-current chromatography and preparative high-performance liquid chromatography. thegoodscentscompany.comnih.gov
Occurrences in Alibertia sessilis Species
This compound 3α-O-β-glucopyranoside has been isolated from the stems of Alibertia sessilis, a species belonging to the Rubiaceae family. wikipedia.orgfrontiersin.org This marked the first instance of this compound being reported in the Rubiaceae family. wikipedia.org The isolation was achieved from the ethanolic extract of the stems, and its separation from its enantiomer, (-)-lyoniresinol (B1631136) 3α-O-β-glucopyranoside, was accomplished using preparative high-performance liquid chromatography. frontiersin.orgnih.gov
Occurrences in Saraca asoca Species
The bark of Saraca asoca is a known source of lyoniside (B1256259), which is a glycoside precursor to lyoniresinol (B1220985). uni.lu Research has shown that during the fermentation process of a traditional Ayurvedic formulation known as Asokarista, which uses S. asoca bark, lyoniside is converted into its aglycone, lyoniresinol. uni.lu This biotransformation is facilitated by β-glucosidase enzymes present in the flowers of Woodfordia fruticosa, which are used as a fermenting agent. Studies have also reported the presence of (-)-Lyoniresinol in the dried bark of Saraca asoca. sci-hub.se
Occurrences in Cinnamomum osmophloeum Species
The roots and heartwood of Cinnamomum osmophloeum, a species native to Taiwan, contain various lignan (B3055560) esters derived from lyoniresinol. nih.govmedchemexpress.eu From the ethyl acetate (B1210297) and butanol fractions of the roots, researchers have isolated compounds such as this compound-9-O-(E)-feruloyl ester and this compound-9,9′-di-O-(E)-feruloyl ester. nih.govmedchemexpress.eu Additionally, (-)-lyoniresinol has been extracted from this species. nih.gov
Occurrences in Zelkova serrata Species
The bark of Zelkova serrata, a traditional medicinal plant in Taiwan, contains this compound as a major active component. uni.luuni.lu Studies on the ethanolic extract of the bark have demonstrated that lyoniresinol is a primary contributor to its antioxidant properties. uni.luuni.lu The amount of lyoniresinol was quantified to be 26.8 mg per 1 kg of dried Z. serrata bark.
Occurrences in Averrhoa carambola Species
This compound and its glucosides have been identified in both the root and fruit of Averrhoa carambola (star fruit). From the water extracts of the root, this compound 3α-O-β-D-glucopyranoside was isolated. nih.govnih.govnih.gov The fresh fruit of A. carambola has been found to contain this compound 9-O-β-d-glucoside. researchgate.net
Presence in Processed Plant Products and Derivatives
This compound and its related compounds are often isolated from processed plant materials, such as extracts and fermented products. The methods of processing play a significant role in the presence and concentration of these compounds.
Accumulation in Barrel-Aged Spirits
This compound is a significant compound that is imparted to spirits during the barrel aging process. nih.govnih.gov It is released from the oak wood, contributing to the organoleptic properties of the final product. nih.gov
Research has shown that the concentration of (±)-lyoniresinol in commercial spirits can vary significantly, with reported values ranging from 0.2 to 11.8 mg/L. nih.govnih.govresearchgate.net This variation is attributed to differences in the barrel aging process. nih.govnih.gov For instance, in "eaux-de-vie" from Cognac, (±)-lyoniresinol concentrations have been observed between 1.6 mg/L and 12 mg/L. nih.govnih.gov Interestingly, studies have noted that lower concentrations are often found in older vintages. nih.govresearchgate.net
The content of this compound, along with other polyphenols like ellagic acid and gallic acid, tends to increase with the maturation age of whiskey. nih.govresearchgate.net This lignan, derived from oak wood, can contribute astringent, bitter, or sometimes spicy notes to the whisky. mdpi.com A study of various commercial spirits, including cognacs, whiskies, rums, and other brandies, detected lyoniresinol in all samples, with a mean value of 3.3 mg/L. nih.gov
The following table provides a summary of (±)-lyoniresinol concentrations found in different types of barrel-aged spirits from a study analyzing 24 commercial samples.
Table 1: Concentration of (±)-Lyoniresinol in Various Commercial Spirits
| Spirit Type | Number of Samples | Concentration Range (mg/L) | Mean Concentration (mg/L) |
|---|---|---|---|
| Cognac | 8 | 1.5 - 4.8 | 2.8 |
| Whisky | 8 | 0.2 - 5.1 | 2.5 |
| Rum | 4 | 1.9 - 11.8 | 5.5 |
| Other Brandies | 4 | 1.2 - 4.1 | 2.5 |
Data sourced from a study by Winstel et al. (2018). nih.gov
Presence in Barrel-Aged Wines
Similar to spirits, this compound is found in wines that have been aged in oak barrels. ciencia-e-vinho.com It is one of the key non-volatile compounds released from the wood, influencing the taste profile of the wine. biocrick.comnih.gov
Studies have quantified the average concentration of this compound in both red and white wines. biocrick.comnih.gov In red wines, the average concentration was found to be 1.9 mg/L, while in white wines, it was 0.8 mg/L. biocrick.comnih.gov Research indicates that the enantiomeric proportions of lyoniresinol are not affected by bottle aging, and the compound appears to remain stable over time. biocrick.comnih.gov The sensory perception threshold for this compound in wine has been established at 0.46 mg/L, meaning that all commercial wines quantified in one study contained concentrations above this threshold, demonstrating its impact on wine bitterness. biocrick.comnih.gov The concentration of lyoniresinol in wines aged in oak wood can reach up to 3.3 mg per liter. researchgate.net
The following table presents the concentration of this compound in a selection of red and white wines aged in oak barrels.
Table 2: Concentration of this compound in Barrel-Aged Wines
| Wine Type | Number of Samples | Concentration Range (mg/L) | Mean Concentration (mg/L) |
|---|---|---|---|
| Red Wine | 10 | 0.9 - 3.3 | 1.9 |
| White Wine | 5 | 0.5 - 1.2 | 0.8 |
Data sourced from a study by Cretin et al. (2016). biocrick.com
Content in Fermented and Seasoned Food Products (e.g., pickled Ume)
This compound is also present in certain fermented and seasoned food products, most notably in pickled Ume (Prunus mume), a traditional Japanese pickled plum. researchgate.netresearchgate.netulprospector.com The compound is found in the fruit itself and its presence in the final product can be influenced by the processing methods. researchgate.netresearchgate.net
Research on commercially available seasoned pickled Ume has shown that products with low salt concentrations tend to have lower lyoniresinol content. researchgate.netresearchgate.netchemfaces.com This suggests that processes like excessive de-salting can lead to a decrease in the lyoniresinol content of the flesh. researchgate.netresearchgate.netchemfaces.com During the seasoning process, a notable decrease in lyoniresinol content is observed in the early stages. researchgate.netresearchgate.net However, after about two weeks, a re-extraction of lyoniresinol from the seasoning liquid is thought to occur due to osmotic pressure. researchgate.netresearchgate.net
Furthermore, lyoniresinol has been identified in plum fermented wine, with one study reporting a content of 0.772 mg/L. spkx.net.cn The fermentation process can also influence the levels of lyoniresinol in other products. For example, a study on fermented Korean mistletoe found that fermentation with Aspergillus kawachii increased the content of lyoniresinol. rsc.orgrsc.org
The following table provides data on the lyoniresinol content in pickled Ume under different seasoning conditions.
Table 3: Lyoniresinol Content in Pickled Ume During Seasoning
| Seasoning Time (Weeks) | Lyoniresinol Content in Flesh (mg/100g) |
|---|---|
| 0 | 15.2 |
| 1 | 5.8 |
| 2 | 8.1 |
| 4 | 9.5 |
| 8 | 10.2 |
Data adapted from a study by Shirasaka et al. (2005). researchgate.net
Isolation and Purification Methodologies for + Lyoniresinol and Its Derivatives
Extraction Techniques from Diverse Botanical Materials
(+)-Lyoniresinol and its related lignans (B1203133) are distributed across a variety of plant species. The initial step in their isolation involves extraction from these botanical matrices using appropriate solvents and methods. The choice of solvent is crucial and is often based on the polarity of the target compounds. researchgate.net For lignans, which range from lipophilic aglycones to more polar glycosides, solvents like methanol (B129727), ethanol (B145695), and ethyl acetate (B1210297) are commonly employed. researchgate.netscielo.br
The extraction process is a critical and often intricate step in the isolation of secondary metabolites. researchgate.net Solvent extraction is a widely used technique for isolating lignans from plant sources. researchgate.net For instance, the leaves of Maytenus phyllanthoides have been identified as a source of this compound, where it was isolated from an ethyl acetate fraction of a methanolic extract. scielo.br Similarly, studies on oak wood, particularly in the context of aging spirits and wines, have shown it to be a significant source of lyoniresinol (B1220985). mdpi.comnih.gov In these cases, maceration in hydroalcoholic solutions is a common method to extract these compounds. researchgate.net
The table below summarizes the extraction of this compound and its derivatives from various botanical sources as documented in scientific literature.
| Botanical Source | Plant Part | Extraction Solvent/Method | Isolated Compound(s) | Reference(s) |
| Maytenus phyllanthoides | Leaves | Methanol followed by ethyl acetate fractionation | This compound | scielo.br |
| Quercus sp. (Oak) | Wood | Maceration in hydroethanolic solution | (±)-Lyoniresinol and its derivatives | mdpi.comresearchgate.net |
| Lyonia ovalifolia var. elliptica | Wood | Not specified | This compound | capes.gov.br |
| Rhizophora apiculata | Stem | Butanol fractionation | Lyoniresinol-3α-O-β-arabinopyranoside, Lyoniresinol-3α-O-β-rhamnoside | nih.gov |
| Zanthoxylum ailanthoides | Stem Bark | 75% aqueous ethanol, followed by n-butanol fractionation | (+)-lyoniresiol-3α-O-β-d-glucopyranoside, (-)-lyoniresinol (B1631136) -3α-O-β-D -glucopyranoside | nih.gov |
| Acanthus ilicifolius | Aerial Part | Not specified | This compound 3a-[2-(3,5-dimethoxy-4-hydroxy)-benzoyl]-O-beta-glucopyranoside | nih.gov |
| Clematis manshurica | Aerial Parts | Not specified | This compound | bvsalud.org |
| Aglaia perviridis | Twigs | Not specified | This compound-3α-O-β-D-glucopyranoside | bvsalud.org |
Chromatographic Separation Strategies for Enantiomers and Diastereomers
Due to the presence of multiple chiral centers in the lyoniresinol structure, it can exist as various stereoisomers, including enantiomers and diastereomers. nih.gov The separation of these isomers is a significant challenge that requires sophisticated chromatographic techniques.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of specific compounds from complex mixtures. bvsalud.orgcambridge.org In the context of this compound and its derivatives, preparative HPLC is often used as a final purification step. nih.govdocumentsdelivered.com For example, the enantiomeric lignan (B3055560) glycosides this compound 3α-O-β-glucopyranoside and (-)-lyoniresinol 3α-O-β-glucopyranoside have been successfully separated from a partially purified sample of Alibertia sessilis using preparative HPLC with a C18 column. researchgate.net The separation was achieved using a mobile phase of methanol-water (30:70, v/v). researchgate.net This method highlights the utility of reversed-phase chromatography in separating these polar glycosidic derivatives.
Countercurrent Chromatography (CCC)
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that obviates the need for a solid support, thereby avoiding irreversible adsorption of the sample. wikipedia.orgaocs.org This method is particularly advantageous for the preparative separation of natural products. researchgate.net CCC has been successfully applied to the separation of lignans. For instance, droplet counter-current chromatography (DCCC) was used to isolate this compound from the ethanol extract of Virola multinervia. thieme-connect.com In another study, a combination of pH-zone refining CCC and preparative HPLC was employed to separate various compounds, including the isomers (+)-lyoniresiol-3α-O-β-d-glucopyranoside and (-)-lyoniresinol -3α-O-β-D -glucopyranoside, from the n-butanol fraction of a Zanthoxylum ailanthoides extract. nih.govdocumentsdelivered.com The use of a two-phase solvent system in CCC allows for separation based on the differential partitioning of the analytes between the two immiscible liquid phases. wikipedia.org
Racemic Resolution Techniques for Enantiomers
The separation of enantiomers, a process known as chiral resolution, is essential for studying the distinct properties of each enantiomer. wikipedia.orglibretexts.org For lyoniresinol, this is particularly relevant as the (+)- and (-)-enantiomers have been reported to have different sensory characteristics. acs.org
Chiral chromatography is a direct method for separating enantiomers using a chiral stationary phase (CSP). nih.govchiralpedia.com The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. chiralpedia.com For the resolution of lyoniresinol enantiomers, polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives, have proven effective. nih.gov Specifically, the Chiralpak® IB-3 column has been successfully used for the enantioselective liquid chromatography of lyoniresinol. nih.govresearchgate.net This approach allows for the determination of the enantiomeric ratio of lyoniresinol in various samples, such as wine and spirits, often coupled with high-resolution mass spectrometry (LC-HRMS) for sensitive detection and quantification. nih.govresearchgate.net The separation of enantiomers can sometimes be challenging as diastereomers may co-elute. reddit.com Therefore, method development often involves screening different CSPs and mobile phases to achieve optimal resolution.
An indirect method for racemic resolution involves the conversion of the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral derivatizing agent. wikipedia.orglibretexts.org These diastereomers have different physical properties and can be separated by conventional chromatographic techniques. libretexts.org
An innovative derivatization-based racemic resolution has been developed for lyoniresinol utilizing natural xylose-derivatives. nih.govresearchgate.net This method involves the chemical modification of the lyoniresinol enantiomers with a chiral auxiliary derived from xylose. The resulting diastereomeric derivatives can then be separated using standard chromatographic methods. Following separation, the chiral auxiliary is removed to yield the pure enantiomers of lyoniresinol. nih.gov This technique was instrumental in obtaining pure this compound and (-)-lyoniresinol, which allowed for the unambiguous determination of their absolute configurations and the study of their distinct taste properties. nih.govresearchgate.net
Chiral Chromatography
Isolation of Specific Glycosidic Forms of Lyoniresinol
The isolation of this compound in its various glycosidic forms from plant sources is a multi-step process that relies on a combination of extraction and chromatographic techniques. The specific methods employed are tailored to the plant matrix and the chemical properties of the target glycoside.
Initial extraction is typically performed using polar solvents. For instance, the dried and powdered stems of Alibertia sessilis were extracted with ethanol at room temperature. researchgate.net Similarly, an ethanol extract of Machilus wangchiana was used as the starting point for isolating lyoniresinol glycosides. epa.gov For the roots of Averrhoa carambola, a 60% aqueous ethanol solution was employed for extraction. mdpi.com The rhizomes and stems of Vaccinium myrtillus were also subjected to ethanol extraction to obtain lyoniside (B1256259). researchgate.net
Following extraction, the crude extract undergoes fractionation to separate compounds based on their polarity. A common method involves suspending the extract in a methanol-water mixture and then partitioning it successively with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol. researchgate.net The butanol fraction, which contains the more polar glycosides, is often the focus of further purification. This approach was used for isolates from Averrhoa carambola L. root and Vitis thunbergii stems. mdpi.comnchu.edu.tw
In some cases, specialized techniques like droplet counter-current chromatography (DCCC) have been effectively used. This method allowed for the single-step isolation of pure lyoniside (9-O-β-d-xylopyranosyl-(+)-lyoniresinol) from the ethanol extracts of Vaccinium myrtillus. researchgate.net
The table below summarizes the isolation of specific this compound glycosides from various plant sources as documented in research literature.
Table 1: Isolation of this compound Glycosides from Various Plant Sources
| Plant Source | Plant Part | Isolated Glycoside | Isolation Methodology |
|---|---|---|---|
| Alibertia sessilis | Stems | This compound 3α-O-β-glucopyranoside | Ethanol extraction, partitioning with n-butanol, preparative HPLC (RP-18 column, methanol-water mobile phase). researchgate.netscielo.br |
| Alibertia sessilis | Stems | (-)-Lyoniresinol 3α-O-β-glucopyranoside | Ethanol extraction, partitioning with n-butanol, preparative HPLC (RP-18 column, methanol-water mobile phase). researchgate.netscielo.br |
| Averrhoa carambola L. | Root | This compound 3α-O-β-D-glucopyranoside | 60% aqueous ethanol extraction, partitioning with n-butanol, open silica (B1680970) gel, Sephadex LH-20, ODS column chromatography, and preparative HPLC. mdpi.com |
| Machilus wangchiana | Not Specified | Lyoniresinol-9'-O-β-D-xylopyranoside | Ethanol extraction, column chromatography (silica gel, Sephadex LH-20), reversed-phase flash chromatography, and HPLC. epa.gov |
| Oldenlandia corymbosa L. | Whole Plant | This compound-3α-O-β-glucopyranoside | Methanol maceration, partitioning, Diaion HP-20, silica gel, and RP-18 column chromatography, followed by preparative HPLC-ODS. bohrium.com |
| Quercus petraea | Heartwood | This compound 2a-O-β-D-xylopyranoside | Acetone extraction, partitioning with ethyl acetate, Sephadex chromatography, and preparative HPLC. acs.org |
| Swietenia macrophylla | Barks | Lyoniresinol-9′-O-β-D-xylopyranoside | Not specified in detail. ijournals.cn |
| Vaccinium myrtillus L. | Rhizomes and Stems | Lyoniside (9-O-β-d-xylopyranosyl-(+)-lyoniresinol) | Ethanol extraction, droplet counter-current chromatography. researchgate.net |
Biosynthetic Pathways and Enzymatic Transformations of + Lyoniresinol
Elucidation of Syringyl Lignan (B3055560) Biosynthesis
The biosynthesis of syringyl lignans (B1203133) like (+)-lyoniresinol is a specialized branch of the broader phenylpropanoid pathway. A pivotal question in this process is how guaiacyl intermediates are converted into syringyl monolignols in angiosperms. fishersci.ca The pathway begins with the dimerization of monolignols, such as coniferyl alcohol, to produce foundational lignan structures like pinoresinol. nih.gov
A key control point in directing the metabolic flow towards syringyl units involves the hydroxylation and methylation of guaiacyl intermediates. fishersci.cathegoodscentscompany.com Research has identified a specific cytochrome P450 monooxygenase, coniferyl aldehyde 5-hydroxylase (CAld5H), as a crucial enzyme. fishersci.cathegoodscentscompany.com This enzyme catalyzes the 5-hydroxylation of coniferyl aldehyde, a reaction that initiates the biosynthesis of the syringyl monolignol. fishersci.ca Following this hydroxylation, a caffeate O-methyltransferase (COMT) enzyme mediates the methylation of 5-hydroxyconiferyl aldehyde to produce sinapyl aldehyde. fishersci.ca This aldehyde is then reduced to sinapyl alcohol. wikipedia.org The oxidative coupling of two sinapyl alcohol molecules, often mediated by enzymes like laccases or peroxidases, leads to the formation of (±)-syringaresinol, a direct precursor to more complex syringyl lignans. wikipedia.orgnih.gov
Studies in various plants, including sweetgum (Liquidambar styraciflua) and rice, have underscored the essential role of CAld5H in syringyl lignin (B12514952) production. fishersci.canih.gov The metabolic flux towards syringyl biosynthesis appears to be significantly regulated by the activity of CAld5H, which serves as the branch point enzyme from the guaiacyl pathway. thegoodscentscompany.com
Identification of Putative Biosynthetic Intermediates
The biosynthetic route to this compound, a tetrahydronaphthalene lignan, has been investigated through the isolation and characterization of potential precursors. thegoodscentscompany.comcenmed.com While the initial steps involving monolignol coupling are understood, the specific transformations leading to the tetrahydronaphthalene structure, particularly the formation of the C2–C7′ linkage, have required detailed study. thegoodscentscompany.comcenmed.com In research on Lyonia ovalifolia var. elliptica, a plant known to contain this compound, three key putative intermediates were isolated from the wood and identified. thegoodscentscompany.comcenmed.com
Syringaresinol (B1662434)
Syringaresinol is a foundational syringyl lignan formed by the oxidative dimerization of two sinapyl alcohol units. wikipedia.orgnih.gov It was isolated from the wood of Lyonia ovalifolia var. elliptica as a predicted precursor to this compound. thegoodscentscompany.comcenmed.com Its identity was confirmed through spectroscopic analysis and comparison with synthesized authentic samples. thegoodscentscompany.comcenmed.com In the plant, syringaresinol was found in its racemic form, (±)-syringaresinol, indicating a non-stereospecific initial coupling of sinapyl alcohol radicals. thegoodscentscompany.comcenmed.com
5,5′-Dimethoxylariciresinol
This lignan was also isolated from Lyonia ovalifolia var. elliptica and identified as a subsequent intermediate in the pathway. thegoodscentscompany.comcenmed.com It is believed to be formed from syringaresinol through enzymatic reduction. The isolated compound was identified as (8S,8′S)-(−)-5,5′-dimethoxylariciresinol. thegoodscentscompany.comcenmed.com
5,5′-Dimethoxysecoisolariciresinol
The third putative intermediate isolated from the same plant source was 5,5′-dimethoxysecoisolariciresinol. thegoodscentscompany.comcenmed.com This compound represents a further step in the biosynthetic sequence leading to the tetralin core of lyoniresinol (B1220985). The specific stereoisomer found was (8S,8′S)-(+)-5,5′-dimethoxysecoisolariciresinol. thegoodscentscompany.comcenmed.com
Stereochemical Considerations in Lyoniresinol Biosynthesis
The biosynthesis of this compound involves a series of stereochemical transformations that ultimately determine the final configuration of the molecule. thegoodscentscompany.comcenmed.com The first total asymmetric synthesis of both this compound and its enantiomer, (-)-lyoniresinol (B1631136), has definitively confirmed the structure and stereochemistry of these natural products. nih.gov
Investigations into the lignans isolated from Lyonia ovalifolia var. elliptica revealed specific stereochemistries for the intermediates. thegoodscentscompany.comcenmed.com The stereochemistry and enantiomeric composition of the isolated lignans were determined as follows:
(±)-Syringaresinol : Found as a racemic mixture. thegoodscentscompany.comcenmed.com
(8S,8′S)-(−)-5,5′-dimethoxylariciresinol : Isolated with a 46% enantiomeric excess (e.e.). thegoodscentscompany.comcenmed.com
(8S,8′S)-(+)-5,5′-dimethoxysecoisolariciresinol : Isolated with a high (91%) enantiomeric excess. thegoodscentscompany.comcenmed.com
(8R,8′R)-(+)-lyoniresinol : The final product, isolated with a 42% enantiomeric excess. thegoodscentscompany.comcenmed.com
The absolute configurations of the intermediates were further confirmed by synthesizing them from stereochemically pure syringaresinol enantiomers. thegoodscentscompany.comcenmed.com For instance, the catalytic reduction of (8R,8′R)-(+)- and (8S,8′S)-(-)-syringaresinols was used to determine the absolute configurations of the resulting 5,5′-dimethoxylariciresinol and 5,5′-dimethoxysecoisolariciresinol isomers. thegoodscentscompany.comcenmed.com This progression from a racemic precursor (syringaresinol) to enantiomerically enriched intermediates and the final product highlights the involvement of stereospecific enzymes in the biosynthetic pathway. thegoodscentscompany.comuni.lu
Biotransformation Studies of Lyoniresinol Glycosides (e.g., Lyoniside (B1256259) to Lyoniresinol)
In many plants, lignans like lyoniresinol exist as glycosides, such as lyoniside. nih.govthegoodscentscompany.com Lyoniside is an aryl tetralin lignan glycoside found in plants like Saraca asoca. nih.govthegoodscentscompany.com The conversion of these glycosides to their aglycone form, lyoniresinol, is a significant biochemical transformation. nih.govthegoodscentscompany.com
Studies have demonstrated that this biotransformation can be achieved through fermentation using the flowers of Woodfordia fruticosa. nih.govthegoodscentscompany.com When an aqueous extract from S. asoca bark containing lyoniside was fermented with W. fruticosa flowers, a gradual conversion was observed. nih.govthegoodscentscompany.com Analysis using High-Performance Thin-Layer Chromatography (HPTLC) showed that the concentration of lyoniside decreased over the fermentation period, while lyoniresinol began to appear on the third day. nih.govthegoodscentscompany.com After eight days, most of the lyoniside had been successfully converted into its aglycone, lyoniresinol. nih.govthegoodscentscompany.com This process illustrates a natural method of enzymatic hydrolysis, where the glycosidic bond of lyoniside is cleaved to release the active lyoniresinol molecule. nih.govthegoodscentscompany.comnih.gov
Chemical Synthesis Approaches for + Lyoniresinol and Its Stereoisomers
Total Asymmetric Synthesis of (+)-Lyoniresinol
The first total asymmetric synthesis of this compound, along with its enantiomer, was a significant achievement that confirmed the structure and absolute stereochemistry of the natural product. acs.orgnih.gov This work provided a robust and efficient pathway for the preparation of lyoniresinol (B1220985) with high stereoselectivity. acs.org A key strategy in several approaches involves the asymmetric synthesis of the this compound dimethyl ether, a closely related derivative. acs.orgnih.govacs.org
A prominent enantioselective methodology for synthesizing this compound and its derivatives involves an asymmetric photocyclization reaction. nih.govacs.org This key step transforms an achiral 2,3-dibenzylidenesuccinate precursor into a chiral aryldihydronaphthalene intermediate. acs.orgchemfaces.com This approach is part of a broader strategy for the stereoselective synthesis of cyclolignans, where controlling the stereochemistry during the formation of the cyclic core is paramount. uw.edu.pl
The general approach for synthesizing lignans (B1203133) often involves strategies like tandem conjugate additions or Diels-Alder reactions. researchgate.net For aryltetralin lignans like lyoniresinol, the critical step is often the stereoselective cyclization to form the core ring structure. nih.gov The photochemical route has proven effective, converting a precursor into an optically active dihydronaphthalene which can then be further transformed into the target lignan (B3055560). acs.org
Chiral auxiliaries play a pivotal role in controlling the stereochemical outcome of the synthesis. In the asymmetric photocyclization approach to this compound dimethyl ether, (–)-Ephedrine is employed as a chiral auxiliary. acs.orgnih.govacs.org The auxiliary is attached to the achiral dibenzylidenesuccinate precursor, creating a chiral molecule. acs.org Its function is to bias the atropisomeric equilibrium of the dibenzylidenesuccinate derivative before the photochemical reaction. nih.govacs.orgchemfaces.com This conformational constraint directs the photocyclization to proceed in a specific, desired stereochemical pathway. acs.org Once the chiral center is established, the auxiliary can be removed in subsequent steps. acs.org
Other chiral auxiliaries have been successfully used in the synthesis of related lignans, demonstrating the versatility of this strategy. For instance, L-prolinol has been used as a chiral auxiliary in the photochemical synthesis of aryltetralin lignan analogues, starting from aromatic aldehydes and diethyl succinate. uw.edu.plresearchgate.net
Photochemical cyclization is a key strategy for constructing the aryltetralin core of this compound and related lignans. acs.orguw.edu.pl The process typically involves the irradiation of a 2,3-dibenzylidenesuccinate derivative. acs.orgresearchgate.net This UV-driven cyclization converts the precursor into a 1,8a-dihydronaphthalene, which then isomerizes to a more stable dihydronaphthalene structure. acs.org This intermediate serves as a versatile platform from which various lignans can be prepared. acs.org
This strategy has been adapted for the asymmetric synthesis of optically active lignans. acs.org In the synthesis of this compound dimethyl ether, the photocyclization of the dibenzylidenesuccinate precursor, which has its conformation biased by the (–)-ephedrine auxiliary, yields an optically active dihydronaphthalene. acs.orgacs.org This intermediate is then converted through a series of reduction and purification steps to afford the final product. acs.org The efficiency of these photocyclization reactions can be improved, for instance by using continuous flow photochemical reactors, which also allows for scaling up the reaction. uw.edu.pl
Utilization of Chiral Auxiliaries
Synthesis of Deuterated Analogues for Isotopic Labeling Applications
The total asymmetric synthesis of this compound has been extended to include the preparation of its deuterated analogues. acs.orgnih.gov Specifically, (D₄)-(+)-lyoniresinol has been synthesized for use as an internal standard in stable isotope dilution analysis, a technique that enhances the accuracy of quantitative methods for lyoniresinol in various matrices. acs.orgacs.org
The retrosynthetic analysis for the deuterated analogues follows the same pathway as the natural enantiomers. acs.org Deuterium (B1214612) labeling was chosen over other isotopes like ¹³C due to the greater accessibility and lower cost of the required reagents. acs.org The synthesis of (D₄)-(+)-lyoniresinol incorporates four deuterium atoms. acs.org
The introduction of the deuterium atoms is achieved at specific stages of the synthesis using deuterated reagents:
The first two deuteriums are introduced via the reduction of an intermediate aldehyde with sodium borodeuteride (NaBD₄). acs.org
The final two deuteriums are incorporated during the reduction of a lactone intermediate with lithium aluminum deuteride (B1239839) (LiAlD₄). acs.org
This method allows for the efficient and stereoselective preparation of the deuterated enantiomeric pairs of lyoniresinol. acs.org
Synthetic Routes to Stereoisomers and Derivatives
The development of synthetic routes has also enabled access to various stereoisomers and derivatives of this compound. The first total synthesis successfully produced both natural enantiomers, this compound and (–)-lyoniresinol, as well as their deuterated counterparts, (D₄)-(+)-3 and (D₄)-(−)-4. acs.orgnih.gov The synthesis of the (-)-enantiomer follows a parallel route to the (+)-enantiomer, starting with the opposite enantiomer of a key chiral intermediate. acs.org
During the synthesis of this compound dimethyl ether, a diastereomer was also formed. The reduction of a diester intermediate with hydrogen over a palladium on carbon catalyst resulted in a 5:2 mixture of the 2,3-trans (the desired stereochemistry) and 2,3-cis compounds. acs.org Subsequent reduction with lithium aluminum hydride yielded this compound dimethyl ether as the major product and its 2,3-cis diastereomer as a minor product, which could be separated by crystallization. acs.org
In addition to synthetic efforts, a diastereoisomer named epi-lyoniresinol has been isolated for the first time from an oak wood extract. researchgate.net Furthermore, racemic resolution using natural xylose derivatives has been employed to separate the enantiomers of lyoniresinol, allowing for the characterization of their individual properties. researchgate.net These efforts highlight the importance of accessing stereochemically pure isomers to understand their distinct characteristics. researchgate.net
Table of Synthetic Strategies for this compound and Related Compounds
| Strategy | Key Reaction | Precursor | Chiral Auxiliary/Reagent | Product(s) | Reference(s) |
|---|---|---|---|---|---|
| Total Asymmetric Synthesis | Asymmetric Acyl-Claisen Rearrangement / Cascade Cyclization | Linear Precursor | Bulky Protecting Groups | (+)- and (-)-Lyoniresinol (B1631136) | acs.orgresearchgate.net |
| Asymmetric Photocyclization | Photochemical Cyclization | 2,3-Dibenzylidenesuccinate | (–)-Ephedrine | This compound Dimethyl Ether | acs.orgnih.govacs.org |
| Isotopic Labeling | Reductions with Deuterated Reagents | Chiral Lactone and Aldehyde Intermediates | NaBD₄, LiAlD₄ | (D₄)-(+)-Lyoniresinol, (D₄)-(–)-Lyoniresinol | acs.orgacs.org |
| Stereoisomer Synthesis | Racemic Resolution / Diastereoselective Reduction | Racemic Lyoniresinol / Diester Intermediate | Xylose Derivatives / H₂, Pd/C | (+)- and (-)-Lyoniresinol, epi-Lyoniresinol, 2,3-cis-Lyoniresinol Dimethyl Ether | acs.orgresearchgate.net |
Biological Activities and Molecular Mechanisms of + Lyoniresinol
Antioxidant Activity
(+)-Lyoniresinol, a lignan (B3055560) found in various plants, demonstrates notable antioxidant properties. ontosight.aichemfaces.comnih.gov Its capacity to counteract oxidative stress is a key aspect of its biological profile. nih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of chronic diseases. ontosight.aieyewiki.org The antioxidant effects of this compound have been observed in various studies, highlighting its potential as a protective agent against cellular damage. ontosight.ainih.govnih.gov
Free Radical Scavenging Mechanisms
This compound exhibits free radical scavenging activity, a primary mechanism of its antioxidant function. ontosight.aitargetmol.com Free radicals are unstable molecules that can damage cells, leading to a cascade of detrimental effects. eyewiki.org By neutralizing these radicals, this compound helps to mitigate cellular damage. ontosight.ai The structure of this compound, like other polyphenolic compounds, is believed to contribute to its ability to donate electrons and stabilize free radicals.
Hydroxyl Radical Scavenging
Research has shown that (+/-)-lyoniresinol is effective at scavenging hydroxyl radicals. nih.gov The hydroxyl radical is a particularly reactive and damaging type of free radical. eyewiki.org A study involving the fractionation of a barberry root bark extract identified (+/-)-lyoniresinol as one of the active compounds responsible for hydroxyl radical-scavenging activity. nih.gov
DPPH Radical Scavenging
This compound has demonstrated the ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. medchemexpress.commedchemexpress.comchemsrc.comarctomsci.comchemsrc.com The DPPH assay is a common method for evaluating the antioxidant capacity of compounds. In this assay, the ability of a substance to donate an electron and decolorize the DPPH solution is measured. Studies have reported that lyoniresinol (B1220985) has an IC50 value of 82.4 μM for DPPH radical scavenging, indicating its potency as a radical scavenger. medchemexpress.commedchemexpress.comchemsrc.comarctomsci.comchemsrc.com
Interactive Data Table: DPPH Radical Scavenging Activity of Lyoniresinol
| Compound | IC50 (μM) |
| Lyoniresinol | 82.4 |
Cytoprotective Effects against Oxidative Stress
This compound has been shown to have cytoprotective effects against oxidative stress. nih.govchemfaces.com This means it can protect cells from damage induced by oxidative agents. For instance, research has demonstrated that lyoniresinol can suppress apoptosis (programmed cell death) in HT22 cells induced by oxygen-glucose deprivation-reoxygenation, a model for ischemic injury. nih.gov This protective effect is linked to the activation of the Akt/GSK-3β/Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. nih.gov Another study found that (+/-)-lyoniresinol exhibited cytoprotective activity in MCF-7 cells exposed to hydrogen peroxide. nih.gov
Anti-Inflammatory Activity
In addition to its antioxidant properties, this compound also possesses anti-inflammatory activity. ontosight.ainih.gov Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a contributing factor to many diseases. The anti-inflammatory effects of this compound have been documented in several studies. nih.govresearchgate.net
Inhibition of Inflammatory Mediators (e.g., prostaglandin (B15479496) E2, interleukin-1β, tumor necrosis factor-α)
Research indicates that a glucopyranoside derivative of this compound can reduce the expression of key inflammatory mediators. researchgate.net In a study on periodontitis, oral administration of this compound inhibited the expression of prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in gingival tissues. researchgate.net Furthermore, in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, it downregulated the mRNA expression of these same inflammatory mediators. researchgate.net This suggests that this compound can modulate the inflammatory response at the molecular level.
Modulation of Key Signaling Pathways (e.g., Mitogen-Activated Protein Kinases (MAPKs), Nuclear Factor-kappa B (NF-κB))
This compound and its derivatives have been shown to modulate critical signaling pathways involved in inflammation and cellular stress responses, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Mitogen-Activated Protein Kinases (MAPKs): Research indicates that this compound can influence the MAPK signaling cascade, particularly the Extracellular Signal-Regulated Kinase (ERK). In a study using murine B16F10 melanoma cells, this compound was found to activate the phosphorylation of ERK. nih.gov This activation led to the degradation of the Microphthalmia-Associated Transcription Factor (MITF), a key regulator of melanin (B1238610) synthesis, ultimately suppressing tyrosinase activity and melanin production. nih.gov
Furthermore, a glucoside derivative, this compound-3α-O-β-D-glucopyranoside, has demonstrated anti-inflammatory effects by inhibiting MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. researchgate.net
Nuclear Factor-kappa B (NF-κB): The NF-κB pathway is a cornerstone of the inflammatory response. Studies on derivatives of this compound have shown a significant inhibitory effect on this pathway. Treatment with this compound-3α-O-β-D-glucopyranoside downregulated the mRNA expression of inflammatory mediators in LPS-stimulated cells by inhibiting the NF-κB signaling pathway. researchgate.net In a separate study involving diabetic mice, the same compound was observed to significantly reduce the expression of NF-κB in injured kidney tissues, suggesting a role in mitigating inflammation-related organ damage. nih.gov
Anticancer Activity
This compound and its related compounds have demonstrated notable anticancer activities, engaging multiple cellular mechanisms to inhibit cancer progression. These activities include the induction of programmed cell death (apoptosis) and the inhibition of cancer cell growth.
Apoptosis is a critical mechanism for eliminating cancerous cells. Research has focused on the ability of lyoniresinol derivatives to trigger this process, particularly through the activation of the caspase cascade and the extrinsic apoptotic pathway.
A significant body of evidence comes from studies on (-)-9'-O-(α-l-rhamnopyranosyl)lyoniresinol , a derivative of lyoniresinol. In a study using A2780 human ovarian carcinoma cells, this compound was shown to effectively induce apoptosis. nih.gov Western blot analysis revealed that its pro-apoptotic effect was mediated by the activation of key proteins in the caspase cascade. Specifically, treatment with the compound led to the cleavage and activation of caspase-8 and caspase-3 , as well as the cleavage of Poly (ADP-ribose) polymerase (PARP ), a crucial substrate of activated caspase-3 that facilitates cell disassembly. nih.govnih.gov
| Cell Line | Compound | Key Findings |
| A2780 (Human Ovarian Carcinoma) | (-)-9'-O-(α-l-rhamnopyranosyl)lyoniresinol | Activation of caspase-8, caspase-3, and PARP, contributing to apoptotic cell death. nih.gov |
The activation of caspase-8 is a hallmark of the extrinsic, or death receptor-mediated, apoptotic pathway. mdpi.com The research on (-)-9'-O-(α-l-rhamnopyranosyl)lyoniresinol strongly suggests that its anticancer activity is channeled through this specific pathway. nih.govnih.gov By initiating the caspase cascade starting with caspase-8, the compound triggers a signaling chain that bypasses the mitochondrial (intrinsic) pathway to execute cell death in A2780 ovarian cancer cells. nih.gov This finding highlights a specific molecular mechanism by which lyoniresinol-related structures can exert their cytotoxic effects against cancer cells.
Beyond inducing apoptosis, lyoniresinol derivatives have been shown to directly inhibit the proliferation of cancer cells. The study on (-)-9'-O-(α-l-rhamnopyranosyl)lyoniresinol found that it suppressed the proliferation of A2780 human ovarian carcinoma cells in a dose-dependent manner, exhibiting an IC50 value of 35.40 ± 2.78 μM. nih.gov Morphological changes characteristic of cell death, such as cell blebbing, shrinkage, and condensation, were observed in the treated cells. nih.gov Another study noted that (-)-Lyoniresinol (B1631136) could inhibit glucose-induced cell proliferation in aortic smooth muscle cells. medchemexpress.com
| Cell Line | Compound | Effect | IC50 Value |
| A2780 (Human Ovarian Carcinoma) | (-)-9'-O-(α-l-rhamnopyranosyl)lyoniresinol | Inhibition of cell proliferation nih.gov | 35.40 ± 2.78 μM nih.gov |
Akt/GSK-3β/Nrf2 Pathway: this compound has been identified as a modulator of the Akt/glycogen synthase kinase-3β (GSK-3β)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Research has shown that this compound can activate this pathway, which plays a crucial role in cellular defense against oxidative stress. mdpi.com Specifically, activation of Akt leads to the inhibitory phosphorylation of GSK-3β. researchgate.net Since GSK-3β is a negative regulator of Nrf2, its inhibition allows for the accumulation and nuclear translocation of Nrf2, which in turn boosts the expression of antioxidant enzymes. researchgate.netmedchemexpress.com This mechanism has been primarily studied in the context of neuroprotection against cerebral ischemic injury, where this compound's ability to activate the Akt/GSK-3β/Nrf2 axis reduces oxidative stress and inhibits apoptosis in neuronal cells. mdpi.com
STAT3 Phosphorylation: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation and survival. The effect of this compound on STAT3 has been investigated as part of a broader screening of lignans (B1203133). In a study using Hep3B liver cancer cells, several lignans isolated from Lindera obtusiloba were tested for their ability to inhibit Interleukin-6 (IL-6)-induced STAT3 activation. researchgate.net While other lignans from the same source showed strong inhibitory effects on STAT3 phosphorylation, this compound was not identified among the most potent inhibitors in this particular assay. researchgate.netresearchgate.net
Activation of Caspase Cascade (e.g., caspase-8, caspase-3, PARP)
Inhibition of Tumor Cell Proliferation
Anti-Melanogenic Activity
This compound has demonstrated significant anti-melanogenic properties through various molecular mechanisms. chemfaces.comnih.gov This lignan, found in plants such as Vitex negundo, has been identified as a potent inhibitor of melanin biosynthesis. nih.gov Its activity involves the direct inhibition of key enzymatic processes and the modulation of signaling pathways that regulate pigmentation. chemfaces.comnih.gov
A primary mechanism behind the anti-melanogenic effect of this compound is its robust ability to inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis. nih.govtandfonline.comtandfonline.com Research has shown that this compound possesses a tyrosinase inhibitory capacity that is significantly higher than that of kojic acid, a well-known tyrosinase inhibitor. tandfonline.comtandfonline.comnih.gov By directly suppressing tyrosinase activity, this compound effectively reduces the initial steps of melanogenesis, which involve the conversion of L-tyrosine to L-DOPA and the subsequent oxidation to dopaquinone. chemfaces.comnih.govnih.gov This direct enzymatic inhibition is a key contributor to its observed effect on decreasing melanin production in melanoma cells. chemfaces.comnih.gov
Beyond direct enzyme inhibition, this compound modulates intracellular signaling pathways involved in melanogenesis. chemfaces.comnih.gov Studies using murine B16F10 melanoma cells have revealed that this compound activates the phosphorylation of the extracellular signal-regulated kinase (ERK). chemfaces.comnih.gov The MAPK/ERK signaling pathway is a crucial regulator of cell proliferation, differentiation, and, in melanocytes, pigmentation. researchgate.netmdpi.comfrontiersin.org Activation of ERK is a key step in the downstream signaling cascade that ultimately leads to the suppression of melanin synthesis. chemfaces.comnih.govmdpi.com
Activation of Extracellular Receptor Kinase (ERK) Phosphorylation
Antimicrobial Activity
The glycosidic form of the compound, this compound-3α-O-β-D-glucopyranoside, has shown considerable antimicrobial properties. chemfaces.comresearchgate.netnih.gov This natural product, isolated from the root bark of plants like Lycium chinense, exhibits activity against both antibiotic-resistant bacteria and pathogenic fungi. chemfaces.comnih.govnih.gov
This compound-3α-O-β-D-glucopyranoside has demonstrated potent activity against clinically isolated strains of methicillin-resistant Staphylococcus aureus (MRSA). chemfaces.comresearchgate.netnih.gov This indicates its potential as a lead compound for developing new antibacterial agents to combat drug-resistant infections. researchgate.netnih.gov Research has documented its strong anti-MRSA activity, with a reported Minimum Inhibitory Concentration (MIC) ranging from 2.5 to 5 μg/mL. rsc.org
Table 1: Antimicrobial Activity of this compound-3α-O-β-D-glucopyranoside against MRSA
| Bacterial Strain | Compound | Reported Activity | MIC (μg/mL) | Source(s) |
|---|
In addition to its antibacterial effects, this compound-3α-O-β-D-glucopyranoside is also active against human pathogenic fungi, including Candida albicans. chemfaces.comresearchgate.netnih.gov Its mechanism of action against C. albicans involves disrupting key physiological processes. chemfaces.comnih.gov The compound induces the accumulation of intracellular trehalose (B1683222), which is a response to cellular stress. chemfaces.comresearchgate.netnih.gov Furthermore, it disrupts the dimorphic transition of C. albicans, inhibiting the formation of pseudo-hyphae, which is a critical step in its pathogenesis and ability to invade host tissues. chemfaces.comresearchgate.netnih.gov
Table 2: Antifungal Activity and Mechanism of this compound-3α-O-β-D-glucopyranoside
| Fungal Strain | Compound | Observed Effects | Source(s) |
|---|---|---|---|
| Candida albicans | This compound-3α-O-β-D-glucopyranoside | Induces intracellular trehalose accumulation | chemfaces.comresearchgate.netnih.govnih.gov |
Modulation of Microbial Stress Responses
A glycoside of this compound, specifically this compound-3α-O-β-D-glucopyranoside, has been shown to modulate stress responses in the pathogenic fungus Candida albicans. nih.govuni.lunih.gov When exposed to this compound, C. albicans exhibits an accumulation of intracellular trehalose. nih.govuni.lunih.gov Trehalose is a sugar that fungi often produce to protect themselves under stressful conditions. This accumulation indicates that the compound induces a significant stress response within the fungal cells, which is a key aspect of its antimicrobial action. nih.govuni.lu
The compound was identified as this compound-3α-O-β-D-glucopyranoside, isolated from an ethyl acetate (B1210297) extract of the root bark of Lycium chinense Miller. nih.govnih.gov Its potent antimicrobial activity was observed against not only human pathogenic fungi but also antibiotic-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA), without causing damage to human red blood cells. nih.govnih.gov
Disruption of Dimorphic Transition in Fungi
The same compound, this compound-3α-O-β-D-glucopyranoside, plays a crucial role in disrupting the normal developmental cycle of Candida albicans. nih.govuni.lunih.gov C. albicans is a dimorphic fungus, meaning it can switch between a yeast-like form and a more invasive, filamentous form known as a hypha or pseudo-hypha. This transition is a critical factor in its ability to cause disease. nih.govuni.lu
Research demonstrates that this compound-3α-O-β-D-glucopyranoside effectively disrupts this dimorphic transition, preventing the formation of the pathogenic pseudo-hyphae. nih.govnih.govnih.gov This action, combined with its ability to induce cellular stress, highlights its potential as a lead compound for developing new antifungal agents. nih.govuni.lu
Other Investigated Biological Activities
Beyond its direct antimicrobial effects, glycosides of this compound have been investigated for other significant biological activities.
The glycoside this compound 3α-O-β-D-glucopyranoside (LGP1) has demonstrated notable hypoglycemic (blood sugar-lowering) effects. In a 14-day study using streptozotocin-induced diabetic mice, treatment with LGP1 resulted in a significant, dose-dependent decrease in fasting blood glucose levels. metabolomicsworkbench.org For instance, the highest dose of LGP1 lowered fasting blood glucose to 10.0±1.8 mmol/L compared to 15.5±4.6 mmol/L in the untreated diabetic model group. metabolomicsworkbench.org
Interestingly, the stereoisomer of this compound, (-)-Lyoniresinol 3α-O-β-D-glucopyranoside (LGP2), showed no hypoglycemic activity, indicating that the specific three-dimensional structure of LGP1 is crucial for its effect. metabolomicsworkbench.org Furthermore, LGP1 treatment also improved diabetes-related kidney damage, suggesting it may help in preventing or treating diabetic nephropathy. metabolomicsworkbench.org
Table 1: Hypoglycemic Effect of this compound 3α-O-β-D-glucopyranoside (LGP1) in Diabetic Mice
| Treatment Group | Fasting Blood Glucose (mmol/L) |
|---|---|
| Model Control (Untreated) | 15.5 ± 4.6 |
| LGP1 (Low Dose) | 12.8 ± 2.4 |
| LGP1 (Medium Dose) | 12.5 ± 2.3 |
The glycoside this compound 3a-O-b-glucopyranoside has also been recognized for its antitumor-promoting activities. invivochem.cn This activity was noted in studies involving the isolation of various compounds from medicinal plants. invivochem.cn Specifically, lyoniresinol glycosides isolated from Chaenomeles sinensis were evaluated for their ability to inhibit tumor promotion in soft agar (B569324) colony assays using JB6 cells.
Table 2: Summary of Investigated Biological Activities
| Activity | Compound | Target Organism/Model | Key Finding |
|---|---|---|---|
| Microbial Stress Response | This compound-3α-O-β-D-glucopyranoside | Candida albicans | Induces intracellular trehalose accumulation. nih.govuni.lu |
| Disruption of Dimorphism | This compound-3α-O-β-D-glucopyranoside | Candida albicans | Inhibits the transition to pathogenic pseudo-hyphae. nih.govnih.gov |
| Hypoglycemic Effect | This compound 3α-O-β-D-glucopyranoside | Streptozotocin-induced diabetic mice | Significantly lowers fasting blood glucose. metabolomicsworkbench.org |
| Antitumour-Promoting | this compound 3a-O-b-glucopyranoside | JB6 cells (in vitro) | Exhibits antitumor-promoting properties. invivochem.cn |
Structure Activity Relationship Sar Studies of Lyoniresinol Analogues
Influence of Stereochemistry on Biological and Sensory Activity
Stereochemistry, the spatial arrangement of atoms within a molecule, is a critical determinant of the biological and sensory properties of (+)-lyoniresinol and its analogues. The presence of multiple chiral centers in the lyoniresinol (B1220985) molecule gives rise to various stereoisomers, including enantiomers and diastereomers, each with potentially distinct activities.
Enantiomeric Specificity in Bioactivity
The different enantiomers of a chiral molecule can exhibit markedly different biological activities. polyu.edu.hk This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. polyu.edu.hk Lignans (B1203133), the class of compounds to which lyoniresinol belongs, often occur as enantiomeric mixtures in plants, with the specific ratio varying between species. nih.gov
Research has demonstrated the enantiomeric specificity of various lignans in their biological effects. nih.govnasa.gov For instance, studies on lignan (B3055560) biosynthesis have revealed the role of specific enzymes in producing enantiomerically pure or enriched forms of these compounds, highlighting the biological importance of stereochemistry. nasa.govnih.gov While this compound is known for a range of biological activities, including antioxidant and anti-inflammatory properties, detailed studies comparing the specific bioactivities of this compound and its enantiomer, (-)-lyoniresinol (B1631136), are an area of ongoing research. ontosight.ainih.govacs.org The total asymmetric synthesis of both (+)- and (-)-lyoniresinol has been achieved, which will facilitate more detailed investigations into their individual biological profiles. nih.govacs.org
Enantiomeric Specificity in Sensory Perception (e.g., bitterness)
One of the most well-documented examples of stereochemical influence on the properties of lyoniresinol is in the realm of sensory perception, specifically taste. Research has unequivocally shown that the bitterness associated with lyoniresinol is exclusive to the (+)-enantiomer. polyu.edu.hknih.govbiocrick.comresearchgate.netnih.govresearcher.lifetargetmol.com In contrast, its mirror image, (-)-lyoniresinol, is described as tasteless. polyu.edu.hknih.govbiocrick.comresearchgate.netnih.govresearcher.lifetargetmol.com
This striking difference in taste perception underscores the highly specific nature of the interaction between the this compound molecule and the human bitter taste receptors. researcher.life The precise fit of the (+)-enantiomer into the binding site of a specific taste receptor is thought to trigger the signaling cascade that results in the perception of bitterness. The enantiomeric composition of lyoniresinol in food and beverages, such as wine aged in oak barrels, can therefore significantly impact the final taste profile. biocrick.comresearchgate.netnih.govebrary.net
The perception threshold for the bitter taste of this compound has been established in different matrices. In wine, the sensory perception threshold for this compound is approximately 0.46 mg/L to 0.5 mg/L. researchgate.netmdpi.com For the racemic mixture, (±)-lyoniresinol, the gustatory detection threshold in spirits has been determined to be 2.6 mg/L. researchgate.netmdpi.com
Table 1: Enantiomeric Specificity in Sensory Perception of Lyoniresinol Stereoisomers
| Stereoisomer | Sensory Property |
|---|---|
| This compound | Strongly bitter polyu.edu.hknih.govbiocrick.comresearchgate.netnih.govresearcher.lifetargetmol.com |
| (-)-Lyoniresinol | Tasteless polyu.edu.hknih.govbiocrick.comresearchgate.netnih.govresearcher.lifetargetmol.com |
| epi-Lyoniresinol (diastereomer) | Slightly sweet biocrick.comresearchgate.netnih.gov |
Diastereoisomeric Variations in Biological Effects
In addition to enantiomers, lyoniresinol can exist as diastereomers, which are stereoisomers that are not mirror images of each other. A diastereomer of lyoniresinol, known as epi-lyoniresinol, has been isolated and studied. biocrick.comnih.gov
Sensory evaluations have revealed that epi-lyoniresinol has a slightly sweet taste, further highlighting the profound impact of stereochemistry on sensory perception. biocrick.comresearchgate.netnih.gov While the primary focus of sensory studies has been on the bitterness of this compound, the distinct taste profile of its diastereomer suggests a different mode of interaction with taste receptors.
Regarding biological effects, while much of the research has centered on this compound, the isolation and characterization of diastereomers like epi-lyoniresinol open up avenues for comparative studies. Investigating the biological activities of these different diastereomers could reveal unique therapeutic potentials and further elucidate the structure-activity relationships within the lyoniresinol family. researchgate.net
Impact of Functional Group Modifications on Biological Potency
The biological potency of lyoniresinol analogues can be significantly altered by modifying their functional groups. These modifications can influence factors such as solubility, bioavailability, and interaction with biological targets.
For lignans in general, modifications such as glycosylation (the addition of a sugar moiety) and methoxylation (the addition of a methoxy (B1213986) group) of hydroxyl groups on the aromatic rings can heavily influence their biological activity. mdpi.com For instance, the presence and position of hydroxyl groups on the aromatic rings of lignans are often crucial for their antioxidant activity. tandfonline.com The ability of these hydroxyl groups to donate a hydrogen atom is a key mechanism for scavenging free radicals.
In the context of tyrosinase inhibition, a study on various lignans found that this compound exhibited potent activity. mdpi.com SAR studies on related flavonoids have shown that the methoxylation of a key hydroxyl group can lead to a significant decrease in inhibitory activity. mdpi.com This suggests that the free hydroxyl groups on the aromatic rings of this compound are likely important for its interaction with the tyrosinase enzyme.
Furthermore, the synthesis of various aryldihydronaphthalene analogues, the core structure of lyoniresinol, with different substitutions allows for a systematic investigation of their structure-activity relationships. rsc.org By creating a library of derivatives with modified functional groups, researchers can identify the key structural features required for specific biological effects.
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.govresearchgate.netnih.gov These approaches use statistical methods to establish a mathematical relationship between the chemical structure and biological activity.
For lignans, QSAR studies have been employed to identify potential drug candidates for various diseases, including Alzheimer's disease and tuberculosis. nih.govresearchgate.netnih.gov These studies involve generating a set of molecular descriptors for a series of lignans with known activities and then using these descriptors to build a predictive model. nih.gov This model can then be used to screen large libraries of virtual compounds to identify those with the highest probability of being active.
While specific QSAR studies focusing solely on this compound are not extensively documented in the provided context, the application of these methods to the broader class of lignans demonstrates their potential for understanding the SAR of lyoniresinol analogues. nih.govresearchgate.netnih.govmdpi.com By applying QSAR, researchers can gain insights into the physicochemical properties and structural features of lyoniresinol that are most important for its biological activities. This can guide the design of new analogues with enhanced potency and selectivity.
Advanced Analytical and Quantification Methodologies for + Lyoniresinol
High-Resolution Mass Spectrometry (HRMS) Techniques
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of (+)-lyoniresinol, offering high accuracy and precision in mass measurement. measurlabs.com This capability allows for the determination of the elemental composition of the molecule and its fragments, providing a high degree of confidence in its identification and quantification. measurlabs.com
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has been established as a powerful and reliable method for the quantification of lyoniresinol (B1220985) in various complex samples, including wine, spirits, and oak wood extracts. mdpi.combiocrick.comresearchgate.netnih.gov This technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection provided by HRMS. researchgate.net
Researchers have developed and validated two-step LC-HRMS methods to first assay the total (±)-lyoniresinol content using a standard C18 column, followed by chiral analysis to determine the enantiomeric ratio. biocrick.comnih.gov For quantification in spirits, samples are typically diluted to a lower alcohol percentage (e.g., 8% v/v) before direct injection into the LC-HRMS system. mdpi.com Orbitrap mass analyzers are frequently employed, affording high mass measurement accuracy with extracted ion chromatograms (XICs) often built using a narrow mass tolerance window of 3 ppm. mdpi.com Studies have demonstrated that this compound can be quantified in various matrices, with concentrations in spirits ranging from 0.2 to 11.8 mg/L. mdpi.comnih.gov
Fragmentation analysis is crucial for the structural elucidation and confirmation of this compound. core.ac.uk In mass spectrometry, the molecular ion (M+•) is energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org The analysis of these fragmentation patterns provides a fingerprint for the molecule's structure. libretexts.orgorgchemboulder.com
For (±)-lyoniresinol (C₂₂H₂₈O₈), the full scan HRMS spectrum in positive ionization mode shows several adducts and pseudodimers, but the protonated molecular ion ([M+H]⁺) signal is often very low. mdpi.com Consequently, quantification is more reliably performed using a specific, intense fragment ion. mdpi.com The most intense signal observed corresponds to the fragment ion at an m/z (mass-to-charge ratio) of 249.11214, which has the chemical formula C₁₄H₁₇O₄⁺. mdpi.com This fragment likely results from the loss of a dimethoxyphenol group (C₈H₁₀O₃) combined with dehydration. mdpi.com The consistent presence of this main fragment ion in higher-energy collisional dissociation (HCD) modes, along with accurate mass measurement and retention time matching, confirms the identity of lyoniresinol in samples. mdpi.com
Table 1: Key Ions Observed in HRMS Analysis of (±)-Lyoniresinol This table is interactive. Click on the headers to sort.
| Ion Type | Chemical Formula | Observed m/z | Role in Analysis | Reference |
|---|---|---|---|---|
| Fragment Ion | C₁₄H₁₇O₄⁺ | 249.11214 | Primary ion for quantification due to high intensity | mdpi.com |
| Sodium Adduct | [M+Na]⁺ | - | Identification | mdpi.com |
| Potassium Adduct | [M+K]⁺ | - | Identification | mdpi.com |
| Ammonium Adduct | [M+NH₄]⁺ | - | Identification | mdpi.com |
| Protonated Pseudodimer | [2M+H]⁺ | - | Identification | mdpi.com |
| Sodiated Pseudodimer | [2M+Na]⁺ | - | Identification | mdpi.com |
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Enantioselective Analytical Methods
Since only the (+)-enantiomer of lyoniresinol is reported to be bitter, methods that can separate and quantify the individual enantiomers are essential. biocrick.comacs.orgnih.gov Enantioselective chromatography is the primary technique used to determine the composition of enantiomeric mixtures. researchgate.net
Chiral liquid chromatography is the definitive method for separating the enantiomers of lyoniresinol. researchgate.netnih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the chromatography column at different times. nih.govchromatographyonline.com
For the enantioseparation of lyoniresinol, polysaccharide-based CSPs are commonly used. scispace.com Specifically, a Chiralpak® IB-3 column, which contains cellulose (B213188) tris(3,5-dimethylphenylcarbamate) as the chiral selector, has been successfully employed in combination with LC-HRMS to resolve (+)- and (-)-lyoniresinol (B1631136) in wines, spirits, and wood extracts. researchgate.netscispace.commdpi.com This direct analytical approach allows for the separation and subsequent quantification of each enantiomer without the need for derivatization. chromatographyonline.com
Following chiral separation, the enantiomeric ratio of this compound to (-)-lyoniresinol can be determined by comparing the peak areas of the two enantiomers in the chromatogram. scispace.com This information, combined with the total lyoniresinol concentration from a non-chiral analysis, allows for the calculation of the absolute concentration of the bitter (+)-enantiomer. biocrick.comnih.gov
Studies using chiral LC-HRMS have determined the concentrations and enantiomeric distributions of lyoniresinol in alcoholic beverages. biocrick.comnih.gov For instance, in red and white wines, the average concentrations of this compound were found to be 1.9 mg/L and 0.8 mg/L, respectively. biocrick.comnih.gov In spirits, the concentration of this compound was reported to range from 2.0 to 10.0 mg/L. biocrick.comnih.gov Research indicates that these enantiomeric proportions are not significantly affected by bottle aging, suggesting that lyoniresinol remains stable over time in wine. biocrick.comnih.gov
Table 2: Concentration of this compound in Various Beverages This table is interactive. Click on the headers to sort.
| Beverage Type | Average Concentration of this compound (mg/L) | Concentration Range (mg/L) | Reference |
|---|---|---|---|
| Red Wines | 1.9 | - | biocrick.comnih.gov |
| White Wines | 0.8 | - | biocrick.comnih.gov |
| Spirits | - | 2.0 - 10.0 | biocrick.comnih.gov |
Chiral Liquid Chromatography for Enantiomer Separation
Stable Isotope Dilution Analysis (SIDA) using Deuterated Standards
Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for quantitative analysis due to its high accuracy and precision. tum.defrontiersin.org The method involves adding a known quantity of a stable isotope-labeled version of the analyte—in this case, deuterated this compound—to the sample as an internal standard. tum.de Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it can accurately correct for losses during sample preparation and for matrix effects during mass spectrometric analysis. tum.defrontiersin.org
The first total asymmetric synthesis of both this compound and its enantiomer, as well as their deuterated analogues ((D₄)-(+)-lyoniresinol and (D₄)-(-)-lyoniresinol), has been successfully achieved. acs.orgnih.gov The availability of these deuterated standards is a critical advancement, as they are designed specifically for use as internal standards in SIDA. acs.orgnih.gov The use of these synthesized compounds is expected to significantly improve and optimize existing quantification methods for lyoniresinol, leading to more robust and accurate measurements in complex food and beverage matrices. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of natural products, including the lignan (B3055560) this compound. hyphadiscovery.com This non-destructive analytical method provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of atoms and their connectivity. For complex molecules like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required to unambiguously determine its structure. nih.govchemfaces.com
The structural determination of this compound and its derivatives, such as this compound-3alpha-O-beta-D-glucopyranoside, has been successfully achieved using a suite of NMR experiments. nih.govchemfaces.comresearchgate.net These analyses provide crucial data on the chemical shifts (δ) of proton (¹H) and carbon (¹³C) nuclei, as well as the coupling constants between them, which are fundamental for piecing together the molecular architecture. researchgate.net
1D and 2D NMR Techniques (DEPT, HMQC, HMBC)
To resolve the complex structure of this compound, specific 1D and 2D NMR techniques are employed to decipher the intricate network of proton and carbon atoms. nih.gov
1D NMR (¹H and ¹³C): The initial analysis typically involves acquiring 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. emerypharma.com DEPT-135, for instance, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. emerypharma.comlibretexts.org This information simplifies the assignment of carbon signals obtained in the standard ¹³C NMR spectrum.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These 2D experiments establish the correlation between a carbon atom and the proton(s) directly attached to it. hyphadiscovery.comemerypharma.com An HSQC spectrum displays a cross-peak for each C-H bond, linking the ¹H and ¹³C chemical shifts. This is instrumental in assigning specific proton signals to their corresponding carbon atoms. emerypharma.com
The collective data from these NMR experiments provide a comprehensive and unambiguous structural assignment for this compound.
High-Performance Thin Layer Chromatography (HPTLC) Applications
High-Performance Thin Layer Chromatography (HPTLC) is a valuable chromatographic technique used for the separation and quantification of compounds in complex mixtures, such as plant extracts. cimap.res.innih.govscience.gov It offers advantages in terms of simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. cimap.res.in
In the context of lignan analysis, HPTLC has been developed and validated for the simultaneous quantification of multiple lignans (B1203133). cimap.res.innih.govnih.gov For instance, a validated HPTLC method was developed to quantify lyoniresinol and its glycoside, lyoniside (B1256259), during a biotransformation process. nih.gov This method demonstrated good specificity and linearity for both compounds. nih.gov
The typical HPTLC method involves:
Sample Application: Applying a precise volume of the extract containing this compound onto a high-performance silica (B1680970) gel plate.
Chromatographic Development: Developing the plate in a chamber with an optimized mobile phase. A suitable solvent system for separating lignans like lyoniresinol has been reported as toluene:ethyl acetate (B1210297):formic acid (4:3:0.4, v/v/v). nih.gov
Detection and Quantification: After development, the plate is dried, and the separated bands are visualized, often under UV light. Densitometric scanning is then used for quantification, where the peak area of the this compound band is measured and compared against a calibration curve generated from a pure standard. nih.govnih.gov
HPTLC methods can be validated according to International Council for Harmonisation (ICH) guidelines to ensure they are specific, accurate, precise, and robust for the intended analysis. nih.govnih.gov The specificity of the method for lyoniresinol is confirmed by comparing the Rf value and UV spectrum of the spot in the sample with that of the reference standard. nih.gov
Method Validation for Robust Quantification
To ensure the reliability and accuracy of quantitative data for this compound, the analytical methods used must be thoroughly validated. phcogres.commdpi.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov This is particularly crucial for the analysis of compounds in complex matrices like plant extracts, wines, or spirits. nih.govpolito.it Validation is performed according to established guidelines, such as those from the ICH. nih.govnih.gov
Key validation parameters for the robust quantification of this compound include:
Linearity and Range: This establishes a linear relationship between the concentration of the analyte and the analytical signal. For example, a validated HPTLC method for lyoniresinol showed good linearity (r² = 0.9988) in the concentration range of 500–2500 ng. nih.gov An LC-HRMS method also demonstrated good linearity for quantifying (±)-lyoniresinol in spirits. mdpi.com
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies by spiking a sample with a known amount of the pure standard. For lyoniresinol, an HPTLC method showed a high accuracy with a recovery of 99.83%. nih.gov
Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govmdpi.com
Specificity: This is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov In chromatography, this is often confirmed by comparing retention times and spectral data (e.g., UV or mass spectra) of the analyte in the sample with a reference standard. nih.govnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. mdpi.comnih.gov The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. mdpi.comnih.gov For example, a validated HPLC method for other phenolic compounds determined the LOD and LOQ based on the signal-to-noise ratio. mdpi.com
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, detection wavelength). nih.gov This provides an indication of its reliability during normal usage.
Both HPTLC and LC-MS-based methods have been successfully validated for the robust quantification of this compound and related lignans in various matrices. nih.govnih.govpolito.it
Future Research Directions in + Lyoniresinol Studies
Exploration of Novel Biological Targets and Pathways
Initial studies have demonstrated that (+)-lyoniresinol exhibits promising bioactivities. It has been shown to possess antioxidant capabilities by scavenging free radicals and anti-inflammatory effects. ontosight.ai Recent research has pointed towards its potential in modulating specific inflammatory pathways, such as the downregulation of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). preprints.org Furthermore, its ability to influence oxidative stress response pathways involving proteins like heme oxygenase-1 (HO-1) and nuclear factor erythroid 2-related factor 2 (Nrf2) suggests a role in cellular defense mechanisms. preprints.org
Key future objectives in this area include:
Target Deconvolution: Utilizing techniques like affinity chromatography, and proteomics to identify the direct binding proteins and molecular targets of this compound.
Pathway Analysis: Investigating its effects on signaling cascades beyond general inflammation and oxidative stress, such as those involved in apoptosis, cell cycle regulation, and angiogenesis, to better understand its anticancer potential.
Therapeutic Area Expansion: Exploring its efficacy in other disease models where inflammation and oxidative stress are key pathological features, such as neurodegenerative diseases and metabolic disorders. For instance, its potential in managing anti-ulcerative colitis is an emerging area of interest. rsc.org
Development of Advanced Synthetic Strategies for Complex Analogues
The limited availability of this compound from natural sources presents a significant bottleneck for extensive biological evaluation. rsc.org While the first total asymmetric synthesis of this compound has been a major breakthrough, confirming its absolute stereochemistry, future work must focus on developing more efficient and scalable synthetic routes. nih.gov
The development of advanced synthetic strategies is crucial not only for producing larger quantities of the natural product but also for generating a library of novel analogues. This will enable comprehensive structure-activity relationship (SAR) studies.
Future synthetic research should concentrate on:
Catalytic Enantioselective Methods: Designing novel catalytic systems to improve the efficiency and stereoselectivity of the synthesis, moving beyond multi-step classical resolutions. nih.gov
Divergent Synthesis: Creating synthetic pathways that allow for the late-stage diversification of a common intermediate to produce a wide range of structurally complex analogues. mdpi.com This approach would facilitate the systematic exploration of how structural modifications impact biological activity.
Biomimetic Synthesis: Investigating synthesis strategies that mimic the biosynthetic pathways of lignans (B1203133) in plants, potentially offering more efficient and stereospecific routes.
Comprehensive Stereochemical Investigations in Complex Biological Systems
Stereochemistry is paramount to the biological function of this compound. It has been observed that the gustatory effects of lyoniresinol (B1220985) are stereospecific, with this compound imparting a strong bitter taste while its enantiomer, (-)-lyoniresinol (B1631136), is tasteless. nih.gov This striking difference underscores the necessity of investigating how stereoisomers interact differently within biological systems.
The recent successful synthesis of both (+)- and (-)-lyoniresinol, along with their deuterated analogues, provides the essential chemical tools for these in-depth studies. nih.gov
Future research in this domain should include:
Stereospecific Bioactivity Profiling: Systematically evaluating the various stereoisomers of lyoniresinol against a panel of biological targets to create a detailed map of stereospecific activity.
Receptor/Enzyme Interaction Studies: Employing structural biology techniques, such as X-ray crystallography and NMR spectroscopy, alongside computational modeling to visualize and understand the interactions between different stereoisomers and their biological targets at the atomic level.
Pharmacokinetic and Metabolic Studies: Using the synthesized stable isotope-labeled standards to conduct precise pharmacokinetic and metabolic studies, determining how stereochemistry affects absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov
Application of Integrated Omics Approaches in Mechanistic Elucidation
To gain a holistic understanding of the biological effects of this compound, future research must adopt integrated "omics" technologies. These approaches provide a global view of cellular responses, moving beyond the study of single targets or pathways. preprints.org
The integration of various omics platforms will be instrumental in elucidating the compound's mechanism of action and identifying potential biomarkers of its activity.
Key strategies for future implementation include:
Genomics and Transcriptomics: Using RNA sequencing (RNA-Seq) to analyze changes in gene expression profiles in cells or tissues treated with this compound. This can reveal the full spectrum of signaling pathways modulated by the compound. preprints.org
Proteomics: Applying mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications, offering insights into the functional consequences of gene expression changes.
Metabolomics: Utilizing metabolomic profiling to assess how this compound alters the metabolic landscape of biological systems, which can help in understanding its impact on cellular energy and biosynthetic processes. d-nb.info
The following table outlines potential applications of omics technologies in this compound research:
| Omics Technology | Research Application | Potential Insights |
| Transcriptomics (RNA-Seq) | Identify differentially expressed genes in cancer cells after treatment. | Elucidation of anti-cancer mechanisms, identification of affected growth and survival pathways. |
| Proteomics | Analyze protein expression changes in immune cells exposed to the compound. | Pinpoint key proteins involved in the anti-inflammatory response. |
| Metabolomics | Profile metabolic changes in plant tissues under different environmental stresses. | Understand the biosynthetic pathways leading to this compound production. |
| Integrated Omics | Combine data from all platforms to build a comprehensive network model. | Holistic view of the compound's mechanism of action and its system-wide effects. |
Investigation of Environmental Factors Influencing this compound Accumulation in Plants
The biosynthesis and accumulation of secondary metabolites in plants are significantly influenced by environmental conditions. d-nb.infomaxapress.com Understanding these factors is critical for developing agricultural strategies to enhance the yield of this compound from its natural plant sources.
Research in this area should systematically investigate the impact of various abiotic and biotic factors on this compound production.
Future studies should focus on:
Controlled Environment Studies: Cultivating source plants under controlled conditions to precisely determine the effects of variables such as light (intensity, photoperiod), temperature, water availability (drought stress), and soil composition (nutrients, salinity) on the concentration of this compound. maxapress.comfrontiersin.orgtutorchase.com
Metabolic Pathway Analysis: Correlating the changes in environmental conditions with the expression of genes and activity of enzymes involved in the lignan (B3055560) biosynthetic pathway.
Agricultural Optimization: Translating findings from laboratory and greenhouse studies into practical agricultural protocols to maximize the content of this compound in commercially cultivated medicinal plants, ensuring a sustainable and high-quality supply.
The table below summarizes key environmental factors and their potential influence on secondary metabolite accumulation, which could be specifically investigated for this compound.
| Environmental Factor | Potential Effect on this compound Accumulation | Research Focus |
| Light Intensity & Photoperiod | May increase biosynthesis as a protective mechanism against UV radiation. frontiersin.org | Determine optimal light conditions for maximizing yield. |
| Temperature | Both high and low-temperature stress can trigger secondary metabolite production. frontiersin.org | Identify the ideal temperature range for this compound biosynthesis. |
| Drought Stress | Water deficit often leads to an increased concentration of secondary metabolites. maxapress.comfrontiersin.org | Evaluate the impact of controlled drought stress on accumulation. |
| Soil Salinity & Nutrients | Nutrient availability and salt stress can significantly alter plant metabolic pathways. maxapress.comfrontiersin.org | Optimize soil conditions and fertilization strategies. |
Q & A
Q. What are the standard methodologies for isolating and structurally characterizing (+)-lyoniresinol from plant sources?
this compound is typically isolated via solvent extraction (e.g., methanol) followed by chromatographic techniques such as column chromatography and preparative HPLC. Structural elucidation relies on 1H and 13C NMR spectroscopy to identify aromatic protons, methoxyl groups, and stereochemical features. For example, the methoxyl group at C-3 exhibits anomalous chemical shifts (δ 3.37 in this compound), indicating steric shielding by adjacent substituents. ESI-MS is used to confirm molecular weight (e.g., m/z 443 [M+Na]+ for C22H28O8). Purity is validated via DEPT, HSQC, and NOESY experiments .
Q. How is the antitrichomonal activity of this compound experimentally evaluated?
Antitrichomonal assays involve incubating Trichomonas vaginalis cultures with varying concentrations of this compound. Activity is quantified via IC50 values (e.g., 17.57 μM for this compound), determined using dose-response curves. Controls include known antiparasitic agents and solvent-only treatments. Data interpretation requires normalization to cell viability metrics and statistical validation (e.g., ANOVA) .
Q. Which plant families are known to produce this compound, and how does this inform phytochemical research?
this compound has been isolated from Maytenus phyllanthoides (Celastraceae), Quercus petraea (Fagaceae), and Alibertia sessilis (Rubiaceae). Comparative studies across species reveal variations in enantiomeric ratios (e.g., racemic mixtures in Q. petraea). Such diversity highlights the need for species-specific extraction protocols and ecological studies to understand biosynthetic pathways .
Advanced Research Questions
Q. How can researchers optimize the isolation of this compound glycosides from complex plant matrices?
Glycosidic derivatives (e.g., this compound 3α-O-β-glucopyranoside) require preparative HPLC with reversed-phase columns for separation, as conventional silica gel chromatography often fails. Solvent systems like water-acetonitrile gradients enhance resolution. Structural confirmation involves enzymatic hydrolysis followed by NMR and MS/MS to identify glycosylation sites .
Q. What advanced techniques resolve the absolute configuration of this compound?
Vibrational circular dichroism (VCD) combined with density functional theory (DFT) calculations is critical. Experimental VCD spectra of enantiomers are compared to DFT-predicted spectra for (8R,8′R,7′S)-(+)-lyoniresinol. Conformational analysis via simulated annealing (RM1 method) and B3PW91/6-311G optimizations validates stereochemical assignments .
Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?
Discrepancies (e.g., variable IC50 values) may arise from differences in extract purity, assay conditions, or parasite strains . Mitigation strategies include:
- Standardizing extraction protocols (e.g., ISO guidelines).
- Validating bioactivity with orthogonal assays (e.g., cytotoxicity vs. antiparasitic).
- Reporting negative controls and batch-to-batch variability .
Q. What methodologies assess this compound’s effects on mitochondrial dynamics in cerebral ischemia models?
In vitro models (e.g., HUVECs) are treated with this compound under hypoxic conditions. Mitochondrial fusion is quantified via qPCR (e.g., MFN-2 mRNA expression) and fluorescence microscopy (e.g., mitoTracker probes). Reactive oxygen species (ROS) levels are measured using DCFH-DA assays. Data interpretation requires normalization to cell viability (MTT assay) .
Q. How can in vitro models be designed to evaluate this compound’s therapeutic potential beyond antiparasitic activity?
Dose-response studies in cancer cell lines (e.g., antioxidant activity via DPPH assays) or neuroinflammatory models (e.g., microglial ROS inhibition) are employed. Synergistic effects are tested using combination therapies (e.g., with doxorubicin). Data must include time-course analyses and IC50/EC50 comparisons with reference compounds .
Q. What synthetic strategies modify this compound to enhance bioavailability or target specificity?
Acetylation of hydroxyl groups (e.g., tetra-acetate derivative 1a) improves lipophilicity, monitored via 1H NMR (e.g., δ 2.05–2.30 acetate signals). Glycosylation introduces polar moieties for aqueous solubility. Modifications are validated using in vitro permeability assays (e.g., Caco-2 cell monolayers) .
Q. How can researchers validate the reproducibility of this compound’s reported spectral data?
Cross-laboratory validation involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
